Glyasperin C

Description

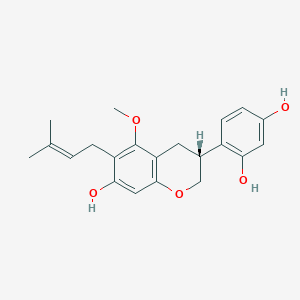

Structure

3D Structure

Properties

IUPAC Name |

4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZMWVKBVFOCEE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162055 | |

| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142474-53-1 | |

| Record name | Glyasperin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyasperin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYASPERIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CR4734XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of Glyasperin C in Plants

For Immediate Release

Shanghai, China – November 24, 2025 – For researchers, scientists, and drug development professionals invested in the therapeutic potential of plant-derived compounds, understanding their intricate biosynthetic pathways is paramount. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Glyasperin C, a prenylated isoflavan found in the medicinal plant licorice (Glycyrrhiza species). While the complete pathway has yet to be fully elucidated in a single study, this document synthesizes current research on isoflavonoid biosynthesis in Glycyrrhiza to present a robust, evidence-based proposed pathway, complete with detailed experimental protocols and quantitative data for key enzymatic steps.

Glyasperin C belongs to the isoflavonoid class of plant secondary metabolites, a group of compounds renowned for their diverse biological activities. The biosynthesis of these molecules originates from the general phenylpropanoid pathway, branching off to create the characteristic isoflavone skeleton. Subsequent modifications, including reduction, methylation, and prenylation, give rise to the structural complexity and therapeutic potential of compounds like Glyasperin C.

The Proposed Biosynthetic Pathway of Glyasperin C

The biosynthesis of Glyasperin C is proposed to be a multi-step enzymatic process commencing with the common isoflavone precursor, daidzein. This pathway involves a series of modifications to the isoflavone backbone, catalyzed by specific enzyme families that have been identified and characterized in Glycyrrhiza species.

1. The Isoflavone Backbone: The journey begins with the conversion of the flavanone liquiritigenin to the isoflavone daidzein. This critical rearrangement is catalyzed by two enzymes: 2-hydroxyisoflavanone synthase (IFS), a cytochrome P450 enzyme (CYP93C2), and 2-hydroxyisoflavanone dehydratase (HID).[1][2]

2. Key Modifying Steps: From daidzein, a series of modifications are necessary to arrive at the Glyasperin C structure:

- Reduction: The double bond in the C-ring of the isoflavone is reduced to form an isoflavan. This reaction is catalyzed by an isoflavone reductase (IFR).[1][3]

- Methylation: O-methyltransferases (OMTs) are responsible for adding methyl groups to hydroxyl moieties. An isoflavone 4'-O-methyltransferase has been identified in Glycyrrhiza, which could act on the 4'-hydroxyl group.[4][5] Other OMTs are likely responsible for methylation at other positions.

- Hydroxylation: Cytochrome P450 monooxygenases (CYPs) introduce hydroxyl groups at specific positions on the flavonoid rings. While the exact P450s for Glyasperin C are unknown, various CYPs involved in flavonoid hydroxylation have been identified in licorice.[2][6][7][8][9][10]

- Prenylation: The final key modification is the addition of a dimethylallyl pyrophosphate (DMAPP) group, a reaction catalyzed by prenyltransferases (PTs). Several PTs with activity towards isoflavonoids have been discovered in Glycyrrhiza and related species.[11][12][13]

The precise sequence of these reduction, methylation, hydroxylation, and prenylation steps is yet to be definitively established and may involve several alternative routes.

Quantitative Insights into Isoflavonoid Biosynthesis

While kinetic data for the specific enzymes in the Glyasperin C pathway are limited, studies on related enzymes in Glycyrrhiza and other legumes provide valuable comparative data. This information is crucial for metabolic engineering efforts aimed at enhancing the production of desired isoflavonoids.

| Enzyme Class | Example Enzyme | Substrate(s) | Product(s) | Plant Source | Reference |

| Isoflavone Synthase | CYP93C2 | Liquiritigenin, Naringenin | 2-hydroxyisoflavanones | Glycyrrhiza echinata | [2] |

| O-Methyltransferase | I4'OMT | 2,7,4'-trihydroxyisoflavanone | 2,7-dihydroxy-4'-methoxyisoflavanone | Glycyrrhiza glabra | [5] |

| Prenyltransferase | LaPT1 | Genistein, 2'-hydroxygenistein | Prenylated genisteins | Lupinus albus | [11] |

| Isoflavone Reductase | GmIFR | 2'-hydroxydaidzein | 2'-hydroxy-2,3-dihydrodaidzein | Glycine max | [14] |

Note: This table presents examples of enzyme activities on related substrates, as direct kinetic data for the Glyasperin C pathway is not yet available.

Experimental Protocols for Pathway Elucidation

The characterization of biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are summarized protocols for key experiments.

1. Heterologous Expression of Biosynthetic Enzymes

This protocol outlines the expression of plant enzymes, such as P450s and prenyltransferases, in a host system like Saccharomyces cerevisiae (yeast) for functional characterization.

-

Gene Cloning: The coding sequence of a candidate gene is amplified from Glycyrrhiza cDNA and cloned into a suitable yeast expression vector (e.g., pYES-DEST52).[15]

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.[16]

-

Protein Expression: Transformed yeast cells are grown in selective media and protein expression is induced by adding galactose.[16][17]

-

Microsome Isolation (for P450s): For membrane-bound enzymes like cytochrome P450s, yeast cells are lysed, and microsomes are isolated by differential centrifugation.[2]

-

Soluble Protein Purification (for OMTs, IFRs, PTs): For soluble enzymes, the cell lysate is centrifuged, and the supernatant containing the recombinant protein is used directly or purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[16]

2. In Vitro Enzyme Assays

-

Reaction Mixture: A typical assay mixture contains the prepared enzyme (microsomes or purified protein), a buffered solution (e.g., potassium phosphate buffer, pH 7.5), the putative substrate (e.g., daidzein), and necessary cofactors (NADPH for P450s and reductases, S-adenosyl methionine for OMTs, and DMAPP for prenyltransferases).[5][11]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, often by adding an organic solvent like ethyl acetate, which also serves to extract the products.[11]

3. Product Analysis

-

High-Performance Liquid Chromatography (HPLC): The extracted products are analyzed by HPLC to separate the components. The retention time of the product is compared to that of an authentic standard if available.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the product by determining its mass-to-charge ratio (m/z) and fragmentation pattern, which should match the expected structure.[19]

Regulatory Networks and Future Directions

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level by transcription factors such as MYB and bHLH proteins. Furthermore, the expression of biosynthetic genes can be induced by environmental stressors, indicating a role for these compounds in plant defense.[20][21]

The elucidation of the complete biosynthetic pathway of Glyasperin C will open doors for its sustainable production through metabolic engineering in microbial or plant-based systems. This will not only provide a reliable source of this valuable compound for further pharmacological research but also allow for the generation of novel derivatives with potentially enhanced therapeutic properties. Future research should focus on the definitive identification and kinetic characterization of each enzyme in the proposed pathway to pave the way for these exciting applications.

References

- 1. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and structural studies of isoflavone 4'-O-methyltransferase from Glycyrrhiza glabra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The licorice root derived isoflavan glabridin inhibits the activities of human cytochrome P450S 3A4, 2B6, and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 inhibition by three licorice species and fourteen licorice constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New dual functional CYP450 gene involves in isoflavone biosynthesis in Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uwo.scholaris.ca [uwo.scholaris.ca]

- 15. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization and structural analysis of a versatile aromatic prenyltransferase for imidazole-containing diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in <i>Glycyrrhiza inflata</i> - ProQuest [proquest.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Glyasperin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyasperin C, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza uralensis, this natural compound exhibits promising biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Glyasperin C, detailed experimental protocols for its study, and an exploration of its known biological interactions. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H24O5 | |

| Molecular Weight | 356.4 g/mol | |

| CAS Number | 142474-53-1 | |

| Physical Form | Powder | |

| Purity | ≥ 98% | |

| Storage Conditions | 4°C, protected from light, dry, sealed |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of Glyasperin C. While a comprehensive public repository of its spectra is not available, the following sections outline the expected characteristic signals based on its chemical structure and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of flavonoids typically shows two major absorption bands. For Glyasperin C, these are expected in the ranges of 240-285 nm (Band II, from the A-ring benzoyl system) and 300-400 nm (Band I, from the B-ring cinnamoyl system).

Infrared (IR) Spectroscopy

The IR spectrum of Glyasperin C is expected to exhibit characteristic absorption bands corresponding to its functional groups. These include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H stretching: Peaks around 2850-3000 cm⁻¹ corresponding to aliphatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ range due to the ether and phenolic C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Glyasperin C will display signals characteristic of its flavonoid scaffold and prenyl group. Aromatic protons will appear in the downfield region (δ 6.0-8.0 ppm), while the protons of the prenyl group will be observed in the upfield region, including characteristic signals for vinyl and methyl protons.

¹³C NMR: The carbon NMR spectrum will show signals for all 21 carbon atoms. The chemical shifts will be indicative of the different carbon environments, including aromatic carbons, olefinic carbons of the prenyl group, and the aliphatic carbons of the chromane ring.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of Glyasperin C. The exact mass should be consistent with its molecular formula, C21H24O5.

Experimental Protocols

Isolation and Purification of Glyasperin C from Glycyrrhiza uralensis

The following is a general protocol for the extraction and isolation of flavonoids, including Glyasperin C, from the roots of Glycyrrhiza uralensis.

1. Extraction:

- Dried and powdered roots of G. uralensis are extracted with methanol under reflux.

- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- The ethyl acetate fraction, which is rich in flavonoids, is collected.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography on silica gel.

- The column is eluted with a gradient of n-hexane and ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing Glyasperin C are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

start [label="Dried Glycyrrhiza uralensis Roots", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

extraction [label="Methanol Extraction (Reflux)"];

concentration1 [label="Concentration"];

crude_extract [label="Crude Methanol Extract"];

partitioning [label="Solvent Partitioning\n(n-hexane, Chloroform, Ethyl Acetate)"];

ea_fraction [label="Ethyl Acetate Fraction"];

silica_gel [label="Silica Gel Column Chromatography"];

fractions [label="Collect and Monitor Fractions (TLC)"];

hplc [label="Preparative HPLC"];

pure_compound [label="Pure Glyasperin C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction;

extraction -> concentration1;

concentration1 -> crude_extract;

crude_extract -> partitioning;

partitioning -> ea_fraction;

ea_fraction -> silica_gel;

silica_gel -> fractions;

fractions -> hplc;

hplc -> pure_compound;

}

Neuraminidase Inhibition Assay

Glyasperin C has been identified as a potent and reversible noncompetitive inhibitor of neuraminidase. The following is a fluorescence-based assay protocol to determine its inhibitory activity.

Materials:

-

Neuraminidase enzyme

-

Glyasperin C (test compound)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., glycine-NaOH buffer)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Glyasperin C in the assay buffer.

-

In a 96-well plate, add the neuraminidase enzyme solution to each well, followed by the different concentrations of Glyasperin C or control vehicle.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the percentage of inhibition for each concentration of Glyasperin C and determine the IC50 value.

Biological Activity and Signaling Pathways

The biological activity of Glyasperin C is an area of active research. Its established role as a neuraminidase inhibitor suggests its potential as an antiviral agent. While direct studies on the specific signaling pathways modulated by Glyasperin C are limited, research on structurally related compounds provides valuable insights into its potential mechanisms of action.

For instance, Dehydroglyasperin C, another isoflavone from licorice, has been shown to suppress TPA-induced cell transformation by directly inhibiting MKK4 and PI3K. This suggests that Glyasperin C may also interact with key cellular signaling cascades involved in cell proliferation and inflammation, such as the MAPK and PI3K/Akt pathways.

Furthermore, Glyasperin A has been reported to affect the Akt/mTOR/IKK signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Given the structural similarities, it is plausible that Glyasperin C exerts its biological effects through modulation of these or related signaling pathways. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of Glyasperin C.

Conclusion

Glyasperin C is a promising natural product with significant potential for drug development, particularly in the antiviral and anti-inflammatory arenas. This guide has provided a detailed overview of its known physical and chemical properties, along with standardized protocols for its isolation and biological evaluation. While further research is needed to fully elucidate its spectroscopic characteristics and the specific signaling pathways it modulates, the information presented here serves as a valuable resource for scientists and researchers working with this intriguing compound. The continued investigation into the multifaceted activities of Glyasperin C is expected to unveil new therapeutic opportunities.

Potential biological activities of Glyasperin C

An In-depth Technical Guide on the Potential Biological Activities of Glyasperin Analogs

Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or identified signaling pathways for Glyasperin C. The following guide is based on published research for the closely related compound, Glyasperin A , and provides a framework for the potential biological activities and methodologies that could be applicable to Glyasperin C. All data, protocols, and diagrams presented herein pertain to Glyasperin A.

Introduction

Glyasperins are a class of isoflavonoid compounds that have garnered interest for their potential therapeutic properties. While data on Glyasperin C is not currently available in the public domain, research on its analog, Glyasperin A, has revealed significant biological activities, particularly in the realm of oncology. This document summarizes the known biological effects of Glyasperin A, details the experimental protocols used to elucidate these activities, and visualizes the implicated signaling pathways. This information serves as a foundational guide for researchers and drug development professionals interested in the therapeutic potential of the Glyasperin family of compounds.

Potential Biological Activities of Glyasperin A

Glyasperin A has demonstrated potent anti-cancer properties, primarily through the inhibition of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. The primary reported activities of Glyasperin A are centered around its ability to induce apoptosis and inhibit the "stemness" of cancer cells.

Anti-Cancer Activity

The principal biological activity identified for Glyasperin A is its cytotoxic effect against cancer cells, specifically teratocarcinoma cells (NCCIT cell line), which are used as a model for cancer stem cells.

Table 1: Cytotoxicity of Glyasperin A on NCCIT Teratocarcinoma Cells

| Parameter | Value | Cell Line | Assay | Reference |

|---|

| Inhibition of Cell Growth | Strong | NCCIT | MTT Assay |[1] |

Note: Specific IC50 values for Glyasperin A were not provided in the abstract. The term "strongly inhibited" is used as a qualitative descriptor from the source.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Glyasperin A's biological activity.

Cell Culture

-

Cell Line: NCCIT (human teratocarcinoma cell line), used as a cancer stem cell model.

-

Culture Conditions: Cells are cultured in appropriate media and conditions to maintain viability and proliferation for two-dimensional (2D) and three-dimensional (3D) cell culture patterns.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: NCCIT cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Glyasperin A for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

Flow Cytometry for Cell Cycle Analysis and Stemness Markers

Flow cytometry is used to analyze the cell cycle distribution and the expression of cell surface markers associated with stemness.

-

Cell Preparation: Cells are treated with Glyasperin A, harvested, and washed.

-

Fixation: Cells are fixed (e.g., with 70% ethanol) to permeabilize the cell membrane for DNA staining.

-

Staining:

-

Cell Cycle: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Stemness Markers: Cells are incubated with fluorescently labeled antibodies specific for stemness surface markers.

-

-

Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the expression levels of stemness markers.

Immunoblotting (Western Blot)

Immunoblotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Total protein is extracted from Glyasperin A-treated and control cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, p-ERK1/2, Nanog, Oct4, c-Myc, proteins of the Akt/mTOR/IKK pathway).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Human Phospho-Kinase Array

This array-based method allows for the simultaneous detection of the relative phosphorylation levels of multiple kinases.

-

Lysate Preparation: Cell lysates are prepared from treated and untreated cells.

-

Array Incubation: The lysates are incubated with a membrane array spotted with antibodies against various phosphorylated kinases.

-

Washing and Detection: The array is washed, and the captured phosphorylated kinases are detected using a cocktail of detection antibodies and a chemiluminescent reagent.

-

Analysis: The signal intensity of each spot is quantified to determine the relative changes in kinase phosphorylation.

Signaling Pathways Modulated by Glyasperin A

Glyasperin A has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and stemness.

Apoptosis Induction Pathway

Glyasperin A induces apoptosis (programmed cell death) in cancer cells. This is achieved by upregulating pro-apoptotic proteins like Bax and activating the ERK1/2 signaling pathway.

Caption: Glyasperin A-induced apoptosis pathway.

Inhibition of Stemness Signaling Pathways

Glyasperin A reduces the "stemness" of cancer cells by downregulating key transcription factors and inhibiting pro-survival signaling pathways. It has been shown to decrease the expression of Nanog, Oct4, and c-Myc, which are critical for maintaining stem cell properties. Furthermore, it inhibits the Akt/mTOR/IKK signaling cascades.

Caption: Inhibition of cancer stemness pathways by Glyasperin A.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the biological activities of a compound like Glyasperin A.

Caption: General experimental workflow for assessing biological activity.

Conclusion and Future Directions

The available data on Glyasperin A suggest that it is a promising anti-cancer agent with a mechanism of action targeted against cancer stem cells. It demonstrates the ability to induce apoptosis and inhibit key signaling pathways responsible for maintaining the stem-like characteristics of cancer cells.

For Glyasperin C, a similar research trajectory would be necessary to elucidate its potential biological activities. This would involve:

-

Isolation and Purification: Establishing a robust protocol for obtaining pure Glyasperin C.

-

In Vitro Screening: Performing a battery of in vitro assays, such as those described in this guide, to assess its anti-cancer, anti-inflammatory, and antioxidant properties.

-

Mechanism of Action Studies: If promising activities are identified, further studies to delineate the underlying molecular mechanisms and signaling pathways would be crucial.

-

In Vivo Studies: Preclinical in vivo studies in animal models would be the next step to evaluate efficacy and safety.

This guide, while focused on Glyasperin A, provides a comprehensive blueprint for the scientific investigation of Glyasperin C and other related compounds. The methodologies and potential pathways described herein represent the current standards in the field of drug discovery and development.

References

Glyasperin C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyasperin C, a prenylated isoflavan, represents a class of bioactive compounds with significant potential in pharmaceutical research. First isolated in 1992, this natural product has garnered interest for its putative antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of Glyasperin C, its primary natural source, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Discovery and Characterization

Glyasperin C was first discovered and isolated in 1992 by a team of researchers led by Toshio Fukai from the roots of Glycyrrhiza aspera, a species of licorice. The discovery was part of a broader investigation into the phenolic constituents of this plant species. The structure of Glyasperin C was elucidated using a combination of spectroscopic methods, including UV-Visible spectroscopy, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Physicochemical Properties

A summary of the reported physicochemical properties of Glyasperin C is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₅ | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 79-80 °C | [1] |

| Optical Rotation | [α]D²⁰ -15.6° (c 0.13, MeOH) | [1] |

Spectroscopic Data

The structural elucidation of Glyasperin C was heavily reliant on NMR spectroscopy. The key ¹H and ¹³C NMR spectral data are summarized in Tables 2 and 3, respectively. This data is crucial for the identification and verification of the compound in future studies.

Table 2: ¹H-NMR Spectral Data of Glyasperin C (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.30 | m | |

| H-3 | 3.65 | m | |

| H-4 | 2.90 | m | |

| H-8 | 6.42 | s | |

| H-2' | 6.95 | d | 8.5 |

| H-5' | 6.45 | dd | 8.5, 2.5 |

| H-6' | 6.38 | d | 2.5 |

| H-1'' | 3.25 | d | 7.0 |

| H-2'' | 5.25 | t | 7.0 |

| 3''-Me | 1.75 | s | |

| 3''-Me | 1.65 | s | |

| 5-OMe | 3.78 | s |

Table 3: ¹³C-NMR Spectral Data of Glyasperin C (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 67.9 |

| C-3 | 31.8 |

| C-4 | 31.2 |

| C-4a | 157.9 |

| C-5 | 103.5 |

| C-6 | 111.2 |

| C-7 | 158.4 |

| C-8 | 94.2 |

| C-8a | 155.9 |

| C-1' | 113.8 |

| C-2' | 129.9 |

| C-3' | 102.7 |

| C-4' | 155.1 |

| C-5' | 107.5 |

| C-6' | 131.5 |

| C-1'' | 21.2 |

| C-2'' | 122.5 |

| C-3'' | 131.8 |

| 3''-Me | 17.9 |

| 3''-Me | 25.7 |

| 5-OMe | 55.3 |

Natural Sources

The primary and thus far only confirmed natural source of Glyasperin C is the roots of Glycyrrhiza aspera . This plant is a species of licorice found in various regions of Asia. While other species of Glycyrrhiza, such as G. uralensis and G. glabra, are well-known for their rich flavonoid content, Glyasperin C has been specifically isolated from G. aspera.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of Glyasperin C from Glycyrrhiza aspera. The original discovery paper did not report the final yield of the purified compound. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) with a validated analytical standard, are required to determine the typical concentration of Glyasperin C in its natural source.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of Glyasperin C, based on the original discovery paper and general practices for the isolation of prenylated flavonoids from Glycyrrhiza species.

Extraction of Crude Flavonoids

The initial step involves the extraction of a broad spectrum of compounds from the dried and powdered roots of Glycyrrhiza aspera.

-

Maceration: The dried and powdered root material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Prenylated flavonoids like Glyasperin C are typically enriched in the less polar fractions, such as the chloroform or ethyl acetate fractions.

References

A Technical Guide to the Spectroscopic Data of Glyasperin C

This document provides a detailed overview of the spectroscopic data for Glyasperin C, a prenylated flavonoid isolated from the roots of Glycyrrhiza aspera. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this natural compound.

Spectroscopic Data

The structural elucidation of Glyasperin C has been primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein is compiled from the seminal publication that first described its isolation and characterization.

High-resolution mass spectrometry confirms the molecular formula of Glyasperin C as C₂₁H₂₄O₅.

| Parameter | Value |

| Molecular Formula | C₂₁H₂₄O₅ |

| Molecular Weight | 356.41 g/mol |

The ¹H and ¹³C NMR spectra provide the detailed structural framework of Glyasperin C. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Glyasperin C

| Proton | Chemical Shift (δ ppm) |

| H-2 | 3.96, 4.19 |

| H-3 | 3.39 |

| H-4 | 2.63, 2.92 |

| H-8 | 6.17 |

| H-2' | 6.91 |

| H-5' | 6.27 |

| H-6' | 6.25 |

| 7-OCH₃ | 3.70 |

| Prenyl H-1'' | 3.16 |

| Prenyl H-2'' | 5.09 |

| Prenyl H-4'' | 1.66 |

| Prenyl H-5'' | 1.58 |

Table 2: ¹³C NMR Spectroscopic Data for Glyasperin C [1]

| Carbon | Chemical Shift (δ ppm) |

| C-2 | 70.37 |

| C-3 | 32.26 |

| C-4 | 26.61 |

| C-4a | 108.38 |

| C-5 | 158.32 |

| C-6 | 114.39 |

| C-7 | 155.43 |

| C-8 | 99.82 |

| C-8a | 154.48 |

| C-1' | 119.80 |

| C-2' | 127.35 |

| C-3' | 109.52 |

| C-4' | 155.08 |

| C-5' | 102.58 |

| C-6' | 106.12 |

| 7-OCH₃ | 54.91 |

| C-1'' | 21.14 |

| C-2'' | 122.04 |

| C-3'' | 130.41 |

| C-4'' | 25.12 |

| C-5'' | 17.38 |

Experimental Protocols

The isolation and characterization of Glyasperin C involve standard phytochemical techniques. The following is a generalized protocol based on the methodologies reported for the extraction of prenylated flavonoids from Glycyrrhiza species.

A general procedure for the isolation of Glyasperin C from the roots of Glycyrrhiza aspera is as follows:

-

Extraction: The air-dried and powdered roots are extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.[2]

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate fractions based on polarity.

-

Purification: Fractions containing Glyasperin C are further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., at 400 MHz for ¹H and 100 MHz for ¹³C) using a suitable deuterated solvent, such as acetone-d₆.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source.

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways directly modulated by Glyasperin C are limited, research on a closely related compound, Dehydroglyasperin C (DGC), provides valuable insights. DGC has been shown to possess anti-inflammatory and neuroprotective properties. It exerts its effects by modulating key signaling pathways involved in inflammation.[3][4][5]

A significant pathway inhibited by DGC is the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells. DGC has been found to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[5] This is achieved, in part, by upregulating MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK and ERK.[5]

Visualizations

Caption: Proposed mechanism of Dehydroglyasperin C in suppressing inflammatory pathways.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 5. Licorice-derived dehydroglyasperin C increases MKP-1 expression and suppresses inflammation-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Glyasperin C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyasperin C, a natural product, holds potential as a therapeutic agent. However, its molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and prioritize potential protein targets of Glyasperin C, thereby accelerating drug discovery and development efforts. By leveraging a multi-pronged computational approach, encompassing reverse docking, pharmacophore modeling, and machine learning-based methods, we can generate a high-confidence list of putative targets for subsequent experimental validation. This document provides detailed experimental protocols, data presentation tables, and visual representations of the key methodologies and biological pathways, offering a practical roadmap for researchers in the field. While direct experimental data for Glyasperin C is limited, this guide draws upon known biological activities of the related compound, Glyasperin A, to inform the target prediction strategy. A recent study on Glyasperin A revealed its inhibitory effects on cancer stem cells through the modulation of the Akt/mTOR/IKK signaling pathways and the downregulation of stemness-related transcription factors such as Nanog, Oct4, and c-Myc[1].

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical and often rate-limiting step in drug discovery. Traditional experimental approaches can be time-consuming and resource-intensive. In silico, or computational, methods offer a powerful alternative to expedite this process by predicting interactions between a small molecule and a vast array of biological macromolecules.[2] These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that similar molecules often exhibit similar biological activities, while structure-based methods utilize the three-dimensional structures of proteins to predict binding interactions.[3] This guide will detail a workflow that integrates both approaches for a more robust prediction of Glyasperin C targets.

Proposed In Silico Workflow for Glyasperin C Target Identification

Our proposed workflow employs a sequential and integrated approach to first generate a broad list of potential targets and then refine this list to a smaller, more manageable set of high-confidence candidates.

Caption: Overall workflow for in silico prediction of Glyasperin C targets.

Detailed Experimental Protocols

Phase 1: Initial Target Screening

Objective: To prepare a high-quality 3D structure of Glyasperin C for subsequent in silico analyses.

Protocol:

-

Obtain 2D Structure: Acquire the 2D chemical structure of Glyasperin C in SDF or SMILES format from a chemical database (e.g., PubChem, ChEMBL).

-

3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software such as ChemDraw or MarvinSketch.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).

-

File Format Conversion: Save the optimized 3D structure in a format compatible with docking and screening software (e.g., PDBQT for AutoDock Vina, MOL2).

Objective: To screen a large library of protein structures to identify potential binding partners for Glyasperin C.[4][5]

Protocol:

-

Protein Target Library Preparation:

-

Compile a comprehensive library of human protein structures from the Protein Data Bank (PDB). This library should ideally cover a wide range of protein families.

-

Pre-process the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges. This can be automated using scripts or tools like the MGLTools package.

-

-

Docking Simulation:

-

Utilize a reverse docking platform such as ReverseDock or a custom script employing AutoDock Vina.[6]

-

Define the search space for each protein, typically encompassing the entire protein surface to ensure an unbiased "blind docking" approach.

-

Execute the docking of the prepared Glyasperin C structure against each protein in the library.

-

-

Binding Affinity Calculation:

-

The docking software will calculate the binding affinity (e.g., in kcal/mol) for the best predicted binding pose of Glyasperin C to each protein.

-

-

Initial Filtering:

-

Rank the proteins based on their predicted binding affinities.

-

Apply an initial cutoff threshold (e.g., binding affinity ≤ -7.0 kcal/mol) to select a preliminary list of potential targets.

-

Objective: To identify proteins whose binding sites contain chemical features complementary to Glyasperin C.[7][8]

Protocol:

-

Pharmacophore Model Generation:

-

Generate a 3D pharmacophore model from the prepared Glyasperin C structure. This model will consist of key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[9] Software like LigandScout or Discovery Studio can be used for this purpose.

-

-

Pharmacophore Database Screening:

-

Screen a pre-compiled database of protein pharmacophores (e.g., from sources like Pharmit or ZINCPharmer) against the Glyasperin C pharmacophore model.

-

-

Hit Retrieval and Filtering:

-

Retrieve the proteins whose pharmacophores match that of Glyasperin C.

-

Filter the results based on a fit score or RMSD (Root Mean Square Deviation) to identify the best matches.

-

Phase 2: Target Prioritization & Refinement

Objective: To leverage machine learning models trained on known drug-target interactions to predict the likelihood of Glyasperin C binding to the preliminary target list.[10][11]

Protocol:

-

Feature Extraction:

-

For Glyasperin C, compute a set of molecular descriptors (e.g., Morgan fingerprints, MACCS keys) that numerically represent its structural and physicochemical properties.

-

For each protein target, derive features from its amino acid sequence (e.g., dipeptide composition, protein sequence descriptors).[12]

-

-

Model Application:

-

Utilize a pre-trained machine learning model for drug-target interaction (DTI) prediction.[13] Several web servers and standalone tools are available, such as SwissTargetPrediction or CLC-Pred.[14][15]

-

Input the features of Glyasperin C and the target proteins into the model to obtain a prediction score or probability of interaction.

-

-

Score-Based Ranking:

-

Rank the potential targets based on the prediction scores. Higher scores indicate a greater likelihood of interaction.

-

Objective: To analyze the biological context of the predicted targets and identify enriched signaling pathways.

Protocol:

-

Pathway Enrichment Analysis:

-

Use the list of predicted targets as input for pathway analysis tools such as DAVID, Metascape, or Reactome.

-

Identify statistically significant enrichment of specific biological pathways (e.g., KEGG pathways, Gene Ontology terms).

-

-

Protein-Protein Interaction (PPI) Network Construction:

-

Construct a PPI network of the predicted targets using databases like STRING or BioGRID.

-

Identify highly connected "hub" proteins within the network, as these may represent key regulatory nodes.

-

Based on the known activity of Glyasperin A on the Akt/mTOR/IKK signaling pathways, a hypothetical signaling pathway diagram for Glyasperin C's potential mechanism of action is presented below[1].

Caption: Hypothetical inhibition of the Akt/mTOR/IKK pathway by Glyasperin C.

Data Presentation and Interpretation

To facilitate the analysis and comparison of results from the different in silico methods, all quantitative data should be summarized in clearly structured tables.

Table 1: Reverse Docking Results

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Putative Binding Site Residues |

| Target A (XXXX) | -9.8 | Val12, Ala34, Leu89 |

| Target B (YYYY) | -9.5 | Phe23, Tyr56, Pro112 |

| Target C (ZZZZ) | -9.2 | Ile45, Met67, Trp150 |

| ... | ... | ... |

Table 2: Pharmacophore Screening and Machine Learning Prediction

| Protein Target | Pharmacophore Fit Score | Machine Learning DTI Score |

| Target A | 0.89 | 0.92 |

| Target B | 0.85 | 0.88 |

| Target C | 0.82 | 0.95 |

| ... | ... | ... |

Table 3: Consolidated Target Prioritization

| Protein Target | Reverse Docking Rank | Pharmacophore Rank | ML Prediction Rank | Pathway Involvement | Final Priority Score |

| Target A | 1 | 1 | 2 | Akt/mTOR Signaling | 1 |

| Target C | 3 | 3 | 1 | Apoptosis Regulation | 2 |

| Target B | 2 | 2 | 3 | Cell Cycle Control | 3 |

| ... | ... | ... | ... | ... | ... |

Conclusion and Future Directions

This in silico workflow provides a robust and systematic approach for the prediction of Glyasperin C targets. By integrating multiple computational methodologies, it is possible to generate a prioritized list of high-confidence targets for subsequent experimental validation. The logical progression from broad screening to refined prioritization is crucial for efficiently allocating resources for downstream experimental studies.

Caption: Logical progression of target list refinement.

Future work should focus on the experimental validation of the top-ranked predicted targets. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and in vitro enzymatic assays can be employed to confirm direct binding and functional modulation of the predicted targets by Glyasperin C. The convergence of in silico predictions and experimental validation will ultimately elucidate the mechanism of action of Glyasperin C and pave the way for its development as a novel therapeutic agent.

References

- 1. Stemness reducible effects of glyasperin A against NCCIT teratocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 5. Reverse docking: Significance and symbolism [wisdomlib.org]

- 6. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 9. Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revistas.unir.net [revistas.unir.net]

- 12. A Machine Learning Approach for Drug-target Interaction Prediction using Wrapper Feature Selection and Class Balancing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Polypharmacy and the In Silico Prediction of Potential Body Proteins Targeted by These Drugs Among Hospitalized COVID-19 Patients With Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CLC-Pred: A freely available web-service for in silico prediction of human cell line cytotoxicity for drug-like compounds | PLOS One [journals.plos.org]

Navigating the Unknown: A Technical Guide to the Solubility and Stability of Glyasperin C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Glyasperin C is scarce. This guide provides a comprehensive framework based on established methodologies for natural products and flavonoids to enable researchers to conduct systematic studies on Glyasperin C.

Introduction

Glyasperin C, a polyphenol isolated from the roots of Glycyrrhiza uralensis, has garnered interest for its potential biological activities. However, a significant knowledge gap exists regarding its fundamental physicochemical properties, particularly its solubility and stability. Information from suppliers suggests that solutions should be freshly prepared and stored for no longer than a month, with caution against repeated freeze-thaw cycles. This indicates potential stability issues that warrant thorough investigation. Understanding these characteristics is paramount for the design of reliable in vitro and in vivo experiments, as well as for the potential development of Glyasperin C as a therapeutic agent.

This technical guide outlines a systematic approach to comprehensively study the solubility and stability of Glyasperin C. It details experimental protocols for solubility determination in various solvents and for assessing its stability under forced degradation conditions, as recommended by international guidelines for phytochemicals. Furthermore, it provides templates for data presentation and visual workflows to guide the experimental process.

Solubility Assessment of Glyasperin C

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. For natural products like Glyasperin C, determining solubility in a range of solvents is essential for developing suitable formulations for biological assays and potential drug delivery systems.

Experimental Protocol for Solubility Determination

A common and straightforward method for determining solubility is the shake-flask method, followed by quantification of the dissolved compound.

Materials:

-

Glyasperin C

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Glyasperin C to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the collected supernatant at a high speed to remove any remaining suspended particles.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of dissolved Glyasperin C.

-

Prepare a calibration curve using standard solutions of Glyasperin C of known concentrations.

-

Calculate the solubility of Glyasperin C in each solvent based on the concentration determined from the calibration curve and the dilution factor.

-

Data Presentation: Solubility of Glyasperin C

The following table template can be used to systematically record and compare the solubility data for Glyasperin C.

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (µM) | Observations |

| Water | 25 | 7.0 | |||

| PBS | 37 | 7.4 | |||

| Ethanol | 25 | - | |||

| Methanol | 25 | - | |||

| DMSO | 25 | - | |||

| Acetone | 25 | - | |||

| User-defined solvent |

Visualizing the Solubility Determination Workflow

Stability Assessment of Glyasperin C

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol for Forced Degradation Studies

Materials:

-

Glyasperin C

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Glyasperin C in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Maintain the mixture at a specific temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of Glyasperin C to high temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of Glyasperin C to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC or UPLC method. The method should be able to separate the intact Glyasperin C from its degradation products. A PDA detector can help to assess the peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of Glyasperin C under each stress condition at different time points.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Data Presentation: Stability of Glyasperin C under Forced Degradation

The following table template can be used to summarize the results of the forced degradation studies.

| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products (if identified) |

| Acidic Hydrolysis | 0.1 M HCl | 60 | 2 | ||||

| 8 | |||||||

| 24 | |||||||

| Basic Hydrolysis | 0.1 M NaOH | 60 | 2 | ||||

| 8 | |||||||

| 24 | |||||||

| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 2 | ||||

| 8 | |||||||

| 24 | |||||||

| Thermal Degradation | - | 80 | 24 | ||||

| 48 | |||||||

| Photolytic Degradation | - | As per ICH | - |

Visualizing the Forced Degradation Workflow

Conclusion

While specific experimental data for Glyasperin C remains elusive in the public domain, this guide provides a robust framework for its systematic investigation. By following the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to advance the understanding and potential application of this promising natural product. The use of structured data presentation and clear experimental workflows will ensure that the generated knowledge is both comprehensive and easily communicable within the scientific community, ultimately filling the current knowledge void and paving the way for future research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Glyasperin C

Abstract

Glyasperin C is a naturally occurring prenylated isoflavan with potential biological activities. To date, a formal total synthesis of Glyasperin C has not been reported in the scientific literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of structurally related prenylated isoflavonoids. This document outlines a proposed synthetic strategy, detailing the key transformations and providing generalized protocols based on analogous reactions reported in peer-reviewed journals. The target audience for these notes are researchers and professionals in the fields of organic synthesis and drug development.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of Glyasperin C suggests that the molecule can be constructed from a prenylated isoflavone intermediate. This intermediate, in turn, can be synthesized from a simpler, non-prenylated isoflavone core. The isoflavone core can be assembled via a deoxybenzoin route, starting from commercially available resorcinol and 2,4-dihydroxyphenylacetic acid derivatives.

Caption: Retrosynthetic analysis of Glyasperin C.

I. Synthesis of the Isoflavone Core: 2',4',5,7-Tetrahydroxyisoflavone

The construction of the isoflavone skeleton is a critical step. The deoxybenzoin route is a classical and reliable method for this purpose.[1] This involves the synthesis of a 2-hydroxydeoxybenzoin intermediate followed by cyclization to form the isoflavone ring.

Experimental Protocol: Deoxybenzoin Condensation

A suitably protected resorcinol derivative can be condensed with a protected 2,4-dihydroxyphenylacetic acid in the presence of a condensing agent like trifluoroacetic anhydride (TFAA) or via a Friedel-Crafts acylation.

Experimental Protocol: Isoflavone Cyclization

The resulting deoxybenzoin is then treated with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a Vilsmeier-Haack reagent, followed by acid-catalyzed cyclization to yield the isoflavone core.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Deoxybenzoin Synthesis | Boron trifluoride etherate, methanesulfonyl chloride | Dioxane | 80-100 | 60-75 |

| Isoflavone Cyclization | DMF-DMA, BF3·OEt2, MsCl, Et3N | Acetonitrile | Reflux | 70-85 |

II. Regioselective Prenylation of the Isoflavone Core

The introduction of the prenyl group at the C6 position is proposed to proceed via an O-prenylation followed by a Claisen rearrangement.[2][3] The regioselectivity of the Claisen rearrangement can be influenced by steric and electronic factors, as well as the choice of catalyst.

Experimental Workflow: Prenylation

Caption: Workflow for the regioselective prenylation of the isoflavone core.

Experimental Protocol: O-Prenylation and Claisen Rearrangement

The isoflavone is first treated with prenyl bromide in the presence of a weak base to form the O-prenylated ether. This intermediate is then heated, often under microwave irradiation, to induce a[4][4]-sigmatropic Claisen rearrangement, which typically favors the formation of the C-prenylated product at the less hindered ortho position (C6).[2][5] Lanthanide catalysts have also been reported to promote para-selective Claisen-Cope rearrangements in some systems.[6]

| Step | Key Reagents/Conditions | Solvent | Temperature (°C) | Typical Yield (%) |

| O-Prenylation | Prenyl bromide, K2CO3 | Acetone | Reflux | 85-95 |

| Claisen Rearrangement | Microwave irradiation or heat | N,N-Dimethylaniline or Toluene | 180-250 | 50-70 |

III. Enantioselective Reduction of the Isoflavone to the Isoflavan

The final key transformation is the stereoselective reduction of the prenylated isoflavone to the corresponding (S)-isoflavan. This can be achieved through a domino asymmetric transfer hydrogenation/deoxygenation with dynamic kinetic resolution.[7][8][9] This method allows for the conversion of a racemic isoflavanone (which can be formed from the isoflavone) into a single enantiomer of the isoflavan.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A chiral ruthenium catalyst, such as a Noyori-type complex, is used with a hydrogen donor like formic acid or sodium formate to effect the asymmetric reduction of the isoflavone.[10] This process typically involves the reduction of both the C=C double bond and the C=O ketone group.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |

| (S,S)-RuCl(p-cymene)[TsDPEN] | HCOOH/Et3N | CH2Cl2 | 28 | >98 |

| Noyori-Ikariya Ru(II) complexes | Sodium formate | Dioxane/H2O | 40 | up to >99 |

IV. Final Deprotection

If protecting groups were utilized for the phenolic hydroxyls during the synthesis, a final deprotection step would be necessary. Common protecting groups for phenols include benzyl ethers (removed by hydrogenolysis) or silyl ethers (removed by fluoride sources like TBAF). The choice of deprotection conditions will depend on the specific protecting groups used and the overall stability of the Glyasperin C molecule.

The synthetic pathway outlined above provides a viable, albeit untested, route to Glyasperin C based on well-precedented chemical transformations. The key challenges in this synthesis include achieving high regioselectivity in the prenylation step and excellent enantioselectivity in the final reduction to establish the correct stereochemistry of the natural product. Further optimization of each step would be necessary to develop a robust and efficient total synthesis of Glyasperin C.

References

- 1. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The first enantioselective synthesis of isoflavonoids: (R)- and (S)-isoflavans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Total Synthesis of Natural Isoflavans: Asymmetric Transfer Hydrogenation/Deoxygenation of Isoflavanones with Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Extraction and Biological Activity of Glyasperin C from Licorice Root

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyasperin C is a prenylated isoflavonoid found in the roots of Glycyrrhiza species, commonly known as licorice root. Prenylated flavonoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The addition of a prenyl group to the flavonoid backbone often enhances lipophilicity and biological activity. This document provides a detailed protocol for the extraction and purification of Glyasperin C from licorice root and explores its potential biological activities by examining its influence on key cellular signaling pathways.

Extraction and Purification Protocol

This protocol is a representative method for the isolation of Glyasperin C from Glycyrrhiza uralensis root, based on established procedures for extracting and purifying prenylated flavonoids from this plant source.

1. Plant Material and Initial Extraction

-

Plant Material: Dried and powdered roots of Glycyrrhiza uralensis.

-

Extraction Solvent: 70% Ethanol in deionized water.

-

Procedure:

-

Macerate 1 kg of powdered licorice root in 10 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

2. Solvent Partitioning

-

Solvents: Ethyl acetate, n-hexane, and deionized water.

-

Procedure:

-

Suspend the crude ethanol extract in 2 L of deionized water.

-

Perform liquid-liquid partitioning by first extracting with n-hexane (3 x 2 L) to remove nonpolar compounds. Discard the n-hexane phase.

-

Subsequently, extract the aqueous phase with ethyl acetate (3 x 2 L).

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate extract, which is enriched in flavonoids.

-

3. Column Chromatography: Silica Gel

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of chloroform and methanol.

-

Procedure:

-

Adsorb the ethyl acetate extract onto a small amount of silica gel.

-

Pack a glass column with silica gel in chloroform.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) developing system and UV visualization.

-

Combine fractions containing compounds with similar TLC profiles.

-

4. Column Chromatography: Sephadex LH-20

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure:

-

Dissolve the flavonoid-rich fractions obtained from silica gel chromatography in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute with methanol at a constant flow rate.

-

Collect fractions and monitor by TLC and HPLC to identify those containing Glyasperin C.

-

5. Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase preparative column.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Procedure:

-

Dissolve the partially purified fractions containing Glyasperin C in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a linear gradient of increasing acetonitrile concentration.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to Glyasperin C.

-

Lyophilize the collected fraction to obtain pure Glyasperin C.

-

Experimental Workflow Diagram

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the extraction and purification of prenylated flavonoids from licorice root. Please note that specific yields for Glyasperin C may vary depending on the plant material and exact experimental conditions.

| Parameter | Value/Range | Reference Notes |

| Initial Extraction | ||

| Solvent-to-Solid Ratio | 10:1 (L/kg) | A common ratio for efficient initial extraction. |

| Extraction Time | 24 hours per extraction | Maceration time can be optimized; shorter times are possible with methods like ultrasound-assisted extraction. |

| Extraction Temperature | Room Temperature | To prevent degradation of thermolabile compounds. |

| Purification | ||

| Expected Yield from EtOAc Fraction | 1-5% (w/w of crude extract) | The ethyl acetate fraction typically contains a complex mixture of flavonoids. |

| Purity after Prep-HPLC | >95% | Purity should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS). |

Potential Biological Activities and Signaling Pathways

Based on studies of related prenylated flavonoids and isoflavones, Glyasperin C is likely to exhibit significant biological activities, particularly in the areas of cancer and inflammation. The following signaling pathways are proposed as potential targets for Glyasperin C.

1. Anti-Cancer Activity: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Isoflavones and other flavonoids have been shown to inhibit this pathway, leading to cancer cell apoptosis.

PI3K/Akt/mTOR Signaling Pathway Diagram

2. Anti-Inflammatory Activity: NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. The inhibition of NF-κB activation is a major target for anti-inflammatory drug development. Flavonoids are known to suppress NF-κB signaling.

NF-κB Signaling Pathway Diagram

Application Notes and Protocols for Cell-Based Assays Using Glyasperin C

Introduction

Glyasperin A, a natural compound, has demonstrated significant anti-cancer properties, particularly against cancer stem cells (CSCs). It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. Mechanistic studies indicate that Glyasperin A modulates key signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. These findings suggest that Glyasperin C may also be a valuable compound for cancer research and drug development.

This document provides detailed protocols for a panel of cell-based assays to investigate the biological activities of Glyasperin C on cancer cells.

Data Summary

The following tables present hypothetical data illustrating the potential effects of Glyasperin C on a cancer cell line.

Table 1: Effect of Glyasperin C on Cancer Cell Viability (MTT Assay)

| Glyasperin C Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 85.3 ± 4.1 | |

| 5 | 62.1 ± 3.5 | 7.5 |

| 10 | 45.8 ± 2.9 | |

| 25 | 21.4 ± 1.8 | |

| 50 | 8.7 ± 1.1 |

Table 2: Apoptosis Induction by Glyasperin C (Annexin V/PI Staining)

| Glyasperin C Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle Control) | 95.1 | 2.5 | 2.4 |